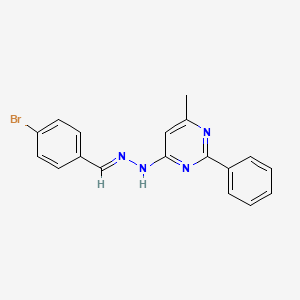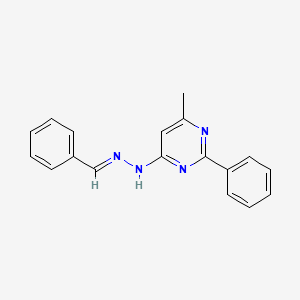![molecular formula C11H12Br2N4O B3843853 3,6-dibromo-N-butylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3843853.png)
3,6-dibromo-N-butylpyrazolo[1,5-a]pyrimidine-2-carboxamide
Overview
Description
3,6-Dibromo-N-butylpyrazolo[1,5-a]pyrimidine-2-carboxamide is a chemical compound belonging to the pyrazolo[1,5-a]pyrimidine class This compound features bromine atoms at the 3 and 6 positions, a butyl group attached to the nitrogen atom, and a carboxamide group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-dibromo-N-butylpyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, starting with the formation of the pyrazolo[1,5-a]pyrimidine core One common approach is to react a suitable pyrazole derivative with a brominating agent to introduce bromine atoms at the desired positions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dibromo-N-butylpyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The bromine atoms can be oxidized to form bromate or perbromate ions.
Reduction: The compound can be reduced to remove bromine atoms, resulting in different derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents like zinc, iron, or hydrogen gas are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation: Bromate or perbromate ions.
Reduction: Derivatives lacking bromine atoms.
Substitution: Alkyl or aryl-substituted derivatives.
Scientific Research Applications
3,6-Dibromo-N-butylpyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biological studies to investigate cellular processes and interactions.
Medicine: It has potential as a lead compound in drug discovery, particularly for developing new therapeutic agents.
Industry: It can be utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 3,6-dibromo-N-butylpyrazolo[1,5-a]pyrimidine-2-carboxamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives
Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide
N-Benzyl-6',7'-dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran]
Uniqueness: 3,6-Dibromo-N-butylpyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its specific substitution pattern and the presence of bromine atoms, which can impart unique chemical and biological properties compared to similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could unlock even more uses and benefits.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
3,6-dibromo-N-butylpyrazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Br2N4O/c1-2-3-4-14-11(18)9-8(13)10-15-5-7(12)6-17(10)16-9/h5-6H,2-4H2,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZFJNRXCAZKQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=NN2C=C(C=NC2=C1Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Br2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-nitrophenyl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]pyrimidin-2-amine](/img/structure/B3843772.png)
![N-[(E)-1-(4-ethylphenyl)ethylideneamino]-4,6-diphenylpyrimidin-2-amine](/img/structure/B3843789.png)
![N-[(E)-(2,3,4,5,6-pentafluorophenyl)methylideneamino]-4,6-diphenylpyrimidin-2-amine](/img/structure/B3843792.png)


![N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B3843799.png)

![N-[(E)-1-(4-fluorophenyl)ethylideneamino]-6-methyl-2-phenylpyrimidin-4-amine](/img/structure/B3843818.png)
![N-[(E)-(4-fluorophenyl)methylideneamino]-6-methyl-2-phenylpyrimidin-4-amine](/img/structure/B3843819.png)
![N-[(E)-1-(4-butylphenyl)ethylideneamino]-6-methyl-2-phenylpyrimidin-4-amine](/img/structure/B3843825.png)
![N-[(E)-(2-chlorophenyl)methylideneamino]-6-methyl-2-phenylpyrimidin-4-amine](/img/structure/B3843831.png)


![6-methyl-N-[(E)-(2,3,4,5,6-pentafluorophenyl)methylideneamino]-2-phenylpyrimidin-4-amine](/img/structure/B3843851.png)
